Aprophit

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

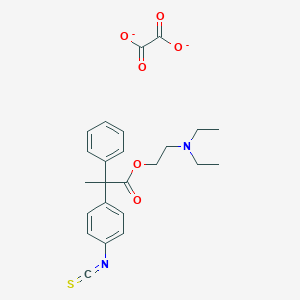

Aprophit, also known as this compound, is a useful research compound. Its molecular formula is C24H26N2O6S-2 and its molecular weight is 470.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Aprophit has been studied extensively for its potential as an irreversible antagonist at muscarinic receptors. Its synthesis and evaluation have shown that it can effectively displace [^3H]-N-methylscopolamine binding from rat cerebral cortex, demonstrating a binding affinity with a Ki value of 3.1×10−7M . This characteristic makes this compound a valuable tool in pharmacological research, particularly for:

- Characterization of Muscarinic Receptors : this compound’s ability to irreversibly bind to muscarinic receptors allows researchers to isolate and purify these proteins for further study. This is crucial for understanding receptor function and developing new therapeutic agents .

- Investigating Neurotransmitter Release : The compound has been shown to inhibit acetylcholine-stimulated catecholamine release from isolated guinea pig adrenal glands in a concentration-dependent manner, indicating its role in modulating neurotransmitter systems .

Case Study 1: Receptor Binding Studies

A study published in Biochemical and Biophysical Research Communications highlighted the use of this compound in affinity chromatography to purify muscarinic receptors from porcine brain tissues. The research demonstrated that this compound effectively adsorbed a significant percentage of the receptors while minimizing non-specific protein adsorption, showcasing its utility in receptor studies .

Case Study 2: Drug Development

Another investigation focused on the development of selective irreversible ligands using this compound as a model compound. This research aimed to create more targeted therapies for conditions influenced by muscarinic receptor activity, such as Alzheimer's disease and other neurodegenerative disorders. The findings indicated that compounds like this compound could lead to advancements in drug design by providing insights into receptor behavior under various physiological conditions .

Comparative Analysis of Ligands

The following table summarizes the key properties of this compound compared to other known muscarinic antagonists:

| Compound | Binding Affinity (Ki) | Reversible/Irreversible | Applications |

|---|---|---|---|

| This compound | 3.1×10−7M | Irreversible | Receptor characterization, neurotransmitter modulation |

| Atropine | 0.5×10−9M | Reversible | General muscarinic antagonist |

| Scopolamine | 0.8×10−9M | Reversible | Motion sickness treatment |

Análisis De Reacciones Químicas

Key Reaction:

This compound R NCS +Receptor Nu→R NH CS Nu Receptor Irreversible Adduct

Nu = Nucleophilic residue (e.g., -SH or -NH2)

Receptor Binding and Irreversible Inhibition

This compound exhibits high-affinity, irreversible antagonism at muscarinic receptors:

-

Mechanism : The isothiocyanate group facilitates covalent bonding to muscarinic receptors, preventing acetylcholine from activating downstream signaling .

-

Specificity : No nonspecific acylation observed in adrenal gland preparations, confirming selective receptor targeting .

Pharmacodynamic Evidence

In guinea pig adrenal glands, this compound:

-

Concentration-dependently inhibits acetylcholine-induced catecholamine release (Table 1).

-

Irreversibly blocks receptor function , as prolonged perfusion with Locke’s solution fails to restore activity .

Table 1: Functional Inhibition by this compound

| [this compound] (M) | Catecholamine Release (% of Control) |

|---|---|

| 1×10−7 | 85% |

| 5×10−7 | 45% |

| 1×10−6 | 15% |

Kinetic Analysis

This compound’s binding follows pseudo-first-order kinetics due to its irreversible mechanism:

kobs=k2⋅[This compound]

Propiedades

Número CAS |

130746-91-7 |

|---|---|

Fórmula molecular |

C24H26N2O6S-2 |

Peso molecular |

470.5 g/mol |

Nombre IUPAC |

2-(diethylamino)ethyl 2-(4-isothiocyanatophenyl)-2-phenylpropanoate;oxalate |

InChI |

InChI=1S/C22H26N2O2S.C2H2O4/c1-4-24(5-2)15-16-26-21(25)22(3,18-9-7-6-8-10-18)19-11-13-20(14-12-19)23-17-27;3-1(4)2(5)6/h6-14H,4-5,15-16H2,1-3H3;(H,3,4)(H,5,6)/p-2 |

Clave InChI |

AGMGQDOWYGYXDR-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N=C=S.C(=O)(C(=O)[O-])[O-] |

SMILES canónico |

CCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N=C=S.C(=O)(C(=O)[O-])[O-] |

Sinónimos |

aprophit |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.